Bromoplatinic acid

Description

Historical Context and Early Investigations of Platinum(IV) Halide Complexes

The study of platinum(IV) halide complexes is deeply rooted in the history of chemistry, with chloroplatinic acid, H₂PtCl₆, often serving as the primary starting material for most platinum compounds. britannica.com The synthesis of bromoplatinic acid, H₂PtBr₆, was historically accomplished by reacting chloroplatinic acid with hydrobromic acid. acs.orgorgsyn.org This process involves the repeated evaporation of a solution of chloroplatinic acid and hydrobromic acid, sometimes with the addition of bromine, to ensure the complete substitution of chloride ligands with bromide. acs.org The free acid can be crystallized as a hydrate, H₂PtBr₆·9H₂O, by careful evaporation. acs.org

Early investigations recognized the utility of this compound as an analytical reagent. By the mid-20th century, it was used in the identification of various substances. unodc.org Its ability to form distinct salts with organic bases was also an early area of study. acs.org The broader family of hexahaloplatinate(IV) complexes, including both chloro- and bromo- derivatives, was fundamental to the development of coordination chemistry. These compounds provided classic examples of stable, octahedral complexes that were instrumental in understanding chemical bonding and structure in inorganic systems. The use of chloroplatinic acid for the quantitative analysis of potassium, by precipitating potassium hexachloroplatinate, was a well-established method, highlighting the importance of this class of compounds in analytical chemistry. wikipedia.org

Significance of this compound in Advanced Coordination Chemistry and Materials Science

This compound and its corresponding hexabromoplatinate(IV) anion, [PtBr₆]²⁻, are of significant interest in modern coordination chemistry and materials science. The [PtBr₆]²⁻ anion exhibits a slightly distorted octahedral geometry. nih.gov Salts containing this anion are valuable for studying crystal packing and intermolecular interactions, such as Br···Br contacts, which can influence the crystal structure. mdpi.com In some cases, double complex salts containing the hexabromoplatinate(IV) anion have a higher solubility compared to their hexachloro-analogs, making them more suitable for crystallization and single-crystal X-ray diffraction studies. mdpi.com

The photochemical properties of the [PtBr₆]²⁻ ion have also been a subject of investigation. Studies have shown that irradiation can lead to photoaquation, a process involving the heterolytic cleavage of the Pt-Br bond. researchgate.net This reactivity is fundamental to understanding the behavior of platinum(IV) complexes in solution under light.

In materials science, this compound serves as a crucial precursor and catalyst. It is employed in the synthesis of various materials, including:

Catalysts: It has been used as a catalyst for organic reactions such as arylation. nih.gov It is also listed as a potential precursor for multimetallic reforming catalysts used in the petroleum industry to accelerate a wide range of hydrocarbon-conversion reactions. google.commysciencework.com

Platinum Nanoparticles: this compound is a starting material for the synthesis of platinum nanoparticles, which are vital for electro-catalysis applications. justia.com

Protein Crystallography: Potassium hexabromoplatinate(IV), a salt derived from the acid, is used as a heavy-atom derivative in protein crystallography to solve the phase problem and determine protein structures. nih.govresearchgate.net

Contemporary Research Landscape and Unexplored Avenues for Hexabromoplatinate(IV) Systems

The contemporary research landscape for hexabromoplatinate(IV) systems involves both experimental and computational approaches. Density Functional Theory (DFT) calculations are used to model the geometries of platinum complexes, including hexabromoplatinate(IV), to predict their structures and properties with high accuracy. rsc.org These computational studies complement experimental data from techniques like X-ray crystallography.

Current research continues to build on the foundation of platinum(IV) chemistry to develop new functional materials and drug candidates. nih.govrsc.org While much of the focus in medicine has been on platinum(II) and platinum(IV) complexes with amine and carboxylate ligands, the fundamental properties of simpler complexes like [PtBr₆]²⁻ inform this work. For instance, the kinetic inertness of Pt(IV) complexes is a key advantage that reduces adverse reactions in vivo. nih.gov

Unexplored avenues for hexabromoplatinate(IV) systems include the design of novel, highly selective catalysts by modifying the cation or incorporating the [PtBr₆]²⁻ anion into more complex architectures like metal-organic frameworks (MOFs). Further investigation into the photochemical and photophysical properties of hexabromoplatinate(IV) salts with different counter-ions could lead to new photoactive materials. The synthesis of advanced double complex salts, where both the cation and anion are complex ions, using the [PtBr₆]²⁻ unit remains a fertile ground for discovering materials with unique structural and physical properties. mdpi.com

Data Tables

Table 1: Properties of this compound and Related Compounds

| Compound Name | Formula | Molecular Weight ( g/mol ) | CAS Number | Key Characteristics |

|---|---|---|---|---|

| This compound | H₂PtBr₆ | 676.52 | 20596-34-3 | Platinum(IV) complex with octahedral geometry; used as a catalyst and precursor. echemi.com |

| This compound Nonahydrate | H₂PtBr₆·9H₂O | 838.66 (calculated) | --- | Hydrated, crystalline form of the acid. acs.orgamericanelements.com |

| Sodium Hexabromoplatinate(IV) Hexahydrate | Na₂[PtBr₆]·6H₂O | 828.49 | 1307-82-0 | Crystalline salt. fishersci.ca |

Table 2: Crystallographic Data for a Hexabromoplatinate(IV) Salt

| Compound | Crystal System | Space Group | Key Feature | Reference |

|---|---|---|---|---|

| [Rh(NH₃)₅Cl][PtBr₆] | Monoclinic | P2₁/m | Crystal structure influenced by Br···Br short contacts. | mdpi.com |

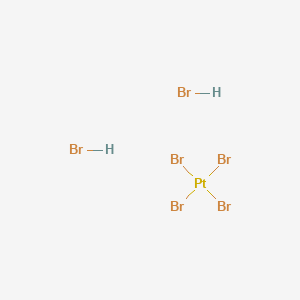

Structure

2D Structure

Properties

Molecular Formula |

Br6H2Pt |

|---|---|

Molecular Weight |

676.5 g/mol |

IUPAC Name |

tetrabromoplatinum;dihydrobromide |

InChI |

InChI=1S/6BrH.Pt/h6*1H;/q;;;;;;+4/p-4 |

InChI Key |

VOEHEFXBCNCSCK-UHFFFAOYSA-J |

Canonical SMILES |

Br.Br.Br[Pt](Br)(Br)Br |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of Bromoplatinic Acid and Its Anion

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insights into the molecular structure and bonding within the hexabromoplatinate(IV) anion. These methods probe the vibrational energy levels of the molecule, which are dictated by the masses of the atoms and the strength of the bonds connecting them.

Analysis of Pt-Br Stretching Frequencies and Octahedral Symmetry in [PtBr₆]²⁻

The hexabromoplatinate(IV) anion, [PtBr₆]²⁻, possesses an octahedral (Oₕ) symmetry. Group theory predicts the number and activity of the vibrational modes. For an octahedral MX₆ molecule, the fundamental vibrations are distributed among the following irreducible representations: A₁g (Raman active), E₉ (Raman active), T₁ᵤ (Infrared active), T₂₉ (Raman active), T₂ᵤ (inactive), and T₁ᵤ (inactive). The stretching vibrations of the Pt-Br bonds correspond to the A₁g, E₉, and T₁ᵤ modes.

Experimental vibrational spectra of K₂[PtBr₆] confirm these theoretical predictions. acs.org The Raman spectrum is characterized by strong bands corresponding to the symmetric Pt-Br stretching mode (ν₁, A₁g) and the asymmetric Pt-Br stretching mode (ν₂, E₉). acs.org The infrared spectrum displays a strong absorption band corresponding to the T₁ᵤ stretching mode. acs.org The observation of these distinct, sharp bands is a clear indicator of the high degree of octahedral symmetry in the [PtBr₆]²⁻ anion. acs.org Any deviation from this symmetry would result in the appearance of additional bands or splitting of the existing ones.

| Vibrational Mode | Symmetry | Activity | Frequency (cm⁻¹) in K₂[PtBr₆] |

| Symmetric Stretch | ν₁ (A₁g) | Raman | ~210 |

| Asymmetric Stretch | ν₂ (E₉) | Raman | ~195 |

| Asymmetric Stretch | ν₃ (T₁ᵤ) | Infrared | ~240 |

| Bending | ν₄ (T₁ᵤ) | Infrared | ~110 |

| Bending | ν₅ (T₂₉) | Raman | ~100 |

| Bending | ν₆ (T₂ᵤ) | Inactive | - |

Note: The exact frequencies can vary slightly depending on the cation and the physical state of the sample.

Investigation of Force Constants and Molecular Dynamics

The vibrational frequencies observed in the IR and Raman spectra are directly related to the force constants of the bonds within the molecule. The force constant is a measure of the stiffness of a bond; a stronger bond will have a higher force constant and vibrate at a higher frequency. For the [PtBr₆]²⁻ anion, the Pt-Br stretching force constant can be calculated from the observed vibrational frequencies using force field models, such as the Urey-Bradley force field. This type of analysis allows for a quantitative understanding of the bonding within the complex.

Molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of the [PtBr₆]²⁻ anion in solution. These simulations model the motions of atoms and molecules over time, governed by a set of force fields that describe the interactions between them. For ionic species like [PtBr₆]²⁻ in aqueous solution, MD simulations can elucidate the structure of the hydration shell, the dynamics of solvent exchange, and the influence of the anion on the surrounding water molecules. researchgate.netnih.govnih.gov The parameters for the Pt-Br bonds in the force field are often refined by comparing the simulated vibrational spectra with experimental IR and Raman data.

Electronic Absorption Spectroscopy (UV-Visible)

Electronic absorption spectroscopy, commonly known as UV-Visible spectroscopy, probes the electronic transitions within a molecule or ion. For transition metal complexes like [PtBr₆]²⁻, the UV-Visible spectrum is characterized by two main types of electronic transitions: charge-transfer transitions and ligand field (d-d) transitions.

Elucidation of Charge-Transfer and Ligand Field Electronic Transitions

The electronic spectrum of the [PtBr₆]²⁻ anion is dominated by intense ligand-to-metal charge-transfer (LMCT) bands in the ultraviolet and visible regions. researchgate.net These transitions involve the excitation of an electron from a molecular orbital that is primarily ligand in character (in this case, derived from the bromide p-orbitals) to a molecular orbital that is primarily metal in character (the empty or partially filled d-orbitals of the Pt(IV) center). bpchalihacollege.org.inlibretexts.org These LMCT transitions are Laporte-allowed, meaning they have a high probability of occurring, which results in their high intensity (large molar absorptivity, ε). libretexts.orgillinois.edu

In contrast, ligand field or d-d transitions, which involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital within the platinum center, are Laporte-forbidden for octahedral complexes. bpchalihacollege.org.inlibretexts.org This selection rule results in d-d transitions having much lower intensities compared to charge-transfer bands. libretexts.orgillinois.eduumb.edu For [PtBr₆]²⁻, the d-d bands are often obscured by the much more intense LMCT bands.

The UV-visible absorption spectrum of [PtBr₆]²⁻ in aqueous solution typically shows strong absorption bands in the UV region, which are assigned to LMCT transitions. researchgate.net

| Wavelength (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Assignment |

| ~275 | High | LMCT |

| ~350 | Moderate | LMCT |

| ~450 | Low | Spin-forbidden LMCT / d-d |

Note: The exact peak positions and intensities can be influenced by the solvent and counter-ion.

Solvent and pH Effects on Electronic Spectral Features

The electronic absorption spectrum of the [PtBr₆]²⁻ anion can be influenced by the surrounding solvent. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited electronic states of the complex. A change in solvent polarity can lead to a shift in the energy of the electronic transitions, resulting in a shift of the absorption bands to either longer (red shift or bathochromic shift) or shorter (blue shift or hypsochromic shift) wavelengths. For instance, studies comparing the photochemistry of [PtBr₆]²⁻ in water and methanol have been conducted, indicating the solvent's role in the electronic behavior of the complex. researchgate.net

The pH of the solution can also significantly affect the electronic spectrum of bromoplatinic acid and its anion. In aqueous solutions, hydrolysis of the [PtBr₆]²⁻ anion can occur, leading to the substitution of bromide ligands with water or hydroxide (B78521) ions. This change in the coordination sphere of the platinum center results in the formation of new species with different electronic properties and, consequently, different UV-Visible spectra. researchgate.net The rate and extent of these hydrolysis reactions are dependent on the pH of the solution. iust.ac.ir Generally, in acidic solutions, the aqua species [PtBr₅(H₂O)]⁻ may form, while in neutral or basic solutions, hydroxo-complexes such as [PtBr₅(OH)]²⁻ can be present. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. For platinum complexes, ¹⁹⁵Pt NMR is particularly informative due to the wide chemical shift range and the sensitivity of the ¹⁹⁵Pt nucleus to its chemical environment.

The ¹⁹⁵Pt nucleus has a spin of I = 1/2 and a natural abundance of approximately 33.8%, making it a suitable nucleus for NMR studies. wikipedia.org The chemical shifts in ¹⁹⁵Pt NMR span a very large range, making the technique highly sensitive to changes in the coordination sphere of the platinum atom, including the nature of the ligands, the coordination number, and the oxidation state of the platinum. wikipedia.org

The standard reference compound for ¹⁹⁵Pt NMR is Na₂[PtCl₆] in D₂O. wikipedia.org The chemical shift of the [PtBr₆]²⁻ anion would be expected to be at a significantly different chemical shift compared to its chloro-analogue due to the different electronic effects of the bromide ligands. Studies on mixed chloro-bromo platinates(IV) have shown systematic changes in the ¹⁹⁵Pt chemical shift as chloride is replaced by bromide.

While ¹H NMR is not directly informative about the [PtBr₆]²⁻ anion itself, it would be crucial for characterizing the counter-ion in salts of this compound or for studying ligand exchange reactions involving proton-containing ligands. For this compound (H₂[PtBr₆]), the acidic protons would be expected to be in fast exchange with any protic solvent, likely resulting in a broad, solvent-dependent signal.

| Compound/Anion | Nucleus | Expected Chemical Shift Range (ppm) | Reference |

| [PtCl₆]²⁻ | ¹⁹⁵Pt | 0 (by definition) | Na₂[PtCl₆] |

| [PtBr₆]²⁻ | ¹⁹⁵Pt | Downfield from [PtCl₆]²⁻ | Relative to Na₂[PtCl₆] |

| H₂[PtBr₆] | ¹H | Dependent on solvent and concentration | - |

Platinum-195 (¹⁹⁵Pt) NMR Chemical Shifts and Scalar Coupling Constants

Platinum-195 NMR spectroscopy is a highly effective method for the characterization of platinum compounds in solution. wikipedia.org The ¹⁹⁵Pt nucleus is the only naturally occurring platinum isotope with a non-zero spin (I=1/2) and has a significant natural abundance of 33.8%. wikipedia.orgresearchgate.net This, combined with a medium gyromagnetic ratio, provides good signal receptivity for NMR experiments. wikipedia.orgresearchgate.net

The chemical shifts observed in ¹⁹⁵Pt NMR spectra are extremely sensitive to the electronic environment of the platinum nucleus, spanning a vast range of over 13,000 ppm. wikipedia.org This sensitivity makes ¹⁹⁵Pt NMR an exceptional tool for identifying platinum species in solution, as even minor changes in the coordination sphere can lead to substantial changes in the chemical shift, often in the order of hundreds of ppm. wikipedia.org The chemical shift is influenced by factors such as the oxidation state of the platinum atom, the nature and field strength of the ligands, and the coordination number. wikipedia.orgresearchgate.netuni-muenster.de For the hexabromoplatinate(IV) anion, [PtBr₆]²⁻, the ¹⁹⁵Pt chemical shift is a characteristic fingerprint of its specific coordination environment. The reference standard for ¹⁹⁵Pt NMR is typically a 1.2 M solution of sodium hexachloroplatinate(IV) (Na₂PtCl₆) in D₂O, which is assigned a chemical shift of 0 ppm. wikipedia.org The substitution of chloride ligands with bromide ligands generally causes a downfield shift in the ¹⁹⁵Pt NMR signal. For instance, the mean highfield shift when replacing one chloride with a bromide is approximately 210 ppm. researchgate.net

Scalar coupling between the ¹⁹⁵Pt nucleus and other NMR-active nuclei in the ligands can provide valuable structural information. wikipedia.org This coupling, observed as satellite peaks in the NMR spectra of the coupled nuclei (e.g., ¹H, ¹³C, ³¹P), can be measured through one or more bonds (¹J to ⁴J). wikipedia.org In the context of this compound, direct scalar coupling would be primarily with the bromine nuclei, but since the most abundant bromine isotopes (⁷⁹Br and ⁸¹Br) are quadrupolar, their signals are often broad, making the coupling difficult to observe with high resolution. However, if this compound is used to synthesize complexes with other ligands containing nuclei like ¹H, ¹³C, or ³¹P, the resulting coupling constants (e.g., ¹J(¹⁹⁵Pt-¹⁵N), ¹J(¹⁹⁵Pt-³¹P)) can provide insight into the bonding and geometry of the complex. huji.ac.ilresearchgate.net For example, one-bond ¹⁹⁵Pt-¹⁵N coupling constants are typically in the range of 160 to 390 Hz, while one-bond ¹⁹⁵Pt-³¹P couplings can range from 1300 to 4000 Hz. huji.ac.il

| Parameter | Typical Range/Value | Significance |

|---|---|---|

| ¹⁹⁵Pt Chemical Shift Range | > 13,000 ppm | Highly sensitive to oxidation state, ligand type, and coordination geometry. wikipedia.org |

| ¹⁹⁵Pt Natural Abundance | 33.8% | Allows for relatively sensitive NMR detection. wikipedia.orgresearchgate.net |

| ¹J(¹⁹⁵Pt-¹⁵N) Coupling | 160 - 390 Hz | Provides information on Pt-N bonding. huji.ac.il |

| ¹J(¹⁹⁵Pt-³¹P) Coupling | 1300 - 4000 Hz | Indicates direct Pt-P bonding and is sensitive to the trans influence of other ligands. huji.ac.il |

Computational Approaches to Relativistic Effects on NMR Parameters

The accurate theoretical prediction of NMR parameters for heavy metal complexes, such as those of platinum, presents a significant computational challenge. researchgate.net This is primarily due to the substantial influence of relativistic effects on the electronic structure of heavy atoms. mdpi.com For platinum, with its high nuclear charge, the inner-shell electrons move at speeds approaching the speed of light, leading to significant relativistic corrections that must be accounted for in quantum chemical calculations. mdpi.com

Density Functional Theory (DFT) has emerged as a powerful tool for calculating the NMR parameters of transition metal complexes. aps.orgruc.dkyoutube.com However, standard non-relativistic DFT methods are often insufficient for accurately predicting the ¹⁹⁵Pt chemical shifts. mdpi.com To address this, relativistic computational methods have been developed and implemented. These methods can be broadly categorized into two types: scalar relativistic and spin-orbit coupling effects. Scalar relativistic effects, which account for the mass-velocity and Darwin terms, are crucial for obtaining qualitatively correct results. Spin-orbit coupling, a two-component effect, can also have a significant impact on the shielding tensor, particularly for heavy elements.

Modern computational protocols often employ specialized basis sets, such as the NMR-DKH basis sets, which are designed for relativistic calculations of NMR properties. researchgate.netnih.gov These approaches, combined with appropriate exchange-correlation functionals within the DFT framework, have shown considerable success in predicting ¹⁹⁵Pt chemical shifts for a wide range of platinum complexes. vu.nlresearchgate.net For instance, relativistic DFT calculations have been used to study the trends in ¹⁹⁵Pt chemical shifts for a series of [PtX₆]²⁻ (X = F, Cl, Br, I) complexes, demonstrating a good correlation between the calculated and experimental values. uni-muenster.de These computational studies not only help in the assignment of experimental spectra but also provide a deeper understanding of the factors that govern the NMR parameters, such as the influence of ligand type and bond distances on the ¹⁹⁵Pt chemical shift. uni-muenster.deresearchgate.net

X-ray Diffraction Studies

Solution X-ray Scattering for Determination of Aqueous Phase Coordination Geometry

Solution X-ray scattering techniques, such as Extended X-ray Absorption Fine Structure (EXAFS), are powerful tools for determining the local coordination environment of metal ions in solution, including in the aqueous phase. libretexts.orgexafsmaterials.com For this compound, these methods can provide direct information about the geometry and bond lengths of the [PtBr₆]²⁻ anion as it exists in an aqueous solution.

EXAFS is an element-specific technique that probes the local atomic structure around a specific absorbing atom. libretexts.org In the case of this compound, the experiment would be tuned to the Pt L₃-edge. The absorption of X-rays by the platinum atom results in the emission of a photoelectron, which is then scattered by the surrounding bromine atoms. The interference between the outgoing and backscattered photoelectron waves creates oscillations in the X-ray absorption spectrum, known as the EXAFS signal.

By analyzing the frequency and amplitude of these oscillations, one can extract information about the number of neighboring atoms (coordination number), their distance from the central platinum atom (bond length), and the degree of structural disorder. libretexts.org For the [PtBr₆]²⁻ anion in aqueous solution, EXAFS would be expected to confirm the octahedral coordination of the platinum(IV) ion by six bromide ligands. Furthermore, the analysis would yield a precise value for the average Pt-Br bond distance in the solvated state. This technique is particularly valuable because it provides structural information in the non-crystalline, solution phase, which is often the relevant medium for chemical reactions. researchgate.net

Single-Crystal X-ray Diffraction Analysis of Hexabromoplatinate(IV) Salts and Derivatives

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. carleton.eduunimi.itmdpi.com By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, it is possible to construct a detailed model of the crystal structure, including the unit cell dimensions, the positions of all atoms within the unit cell, and the connectivity between them. carleton.edu

For salts of this compound, such as K₂[PtBr₆] or (NH₄)₂[PtBr₆], SCXRD provides an unambiguous determination of the solid-state structure of the [PtBr₆]²⁻ anion. researchgate.net The analysis reveals the precise geometry of the anion, confirming its expected octahedral coordination. Furthermore, SCXRD allows for the detailed characterization of the crystal packing, showing how the [PtBr₆]²⁻ anions and the counter-cations are arranged in the crystal lattice. This includes the identification of any intermolecular interactions, such as hydrogen bonding, that may be present.

The results of a single-crystal X-ray diffraction study are typically presented as a set of crystallographic data, which includes the crystal system, space group, and unit cell parameters. dcu.iesemanticscholar.org From the refined atomic coordinates, it is possible to calculate precise bond lengths, bond angles, and torsion angles. This level of structural detail is crucial for understanding the properties of the material and for correlating its solid-state structure with its spectroscopic and chemical behavior.

Precise Measurement of Platinum-Halogen Bond Distances and Angles

One of the key pieces of information obtained from single-crystal X-ray diffraction analysis of hexabromoplatinate(IV) salts is the precise measurement of the platinum-bromine bond distances and the Br-Pt-Br bond angles. carleton.edu These structural parameters are fundamental to understanding the nature of the coordination bond between platinum and bromine.

In an ideal octahedral geometry, all six Pt-Br bond distances would be identical, and all Br-Pt-Br bond angles would be either 90° (for adjacent bromines) or 180° (for opposing bromines). Single-crystal X-ray diffraction can determine these values with very high precision, often to within a few thousandths of an Ångstrom for bond lengths and a few tenths of a degree for bond angles.

Any deviation from the ideal octahedral geometry, which may be caused by crystal packing effects or the presence of different counter-ions, can be accurately quantified. For example, slight distortions in the [PtBr₆]²⁻ octahedron would be manifested as a variation in the individual Pt-Br bond lengths or as Br-Pt-Br angles that deviate from 90° or 180°.

Similarly, solution-phase techniques like EXAFS can provide an average Pt-Br bond distance in the solvated state. researchgate.net Comparing the bond distances obtained from solid-state diffraction and solution-phase scattering can provide insights into the effect of the crystal lattice versus solvation on the structure of the hexabromoplatinate(IV) anion. For comparison, the Pt-Cl distance in the analogous [PtCl₄]²⁻ anion in aqueous solution has been determined to be 2.30 Å. researchgate.net

| Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| Single-Crystal X-ray Diffraction (SCXRD) | Precise 3D atomic arrangement in the solid state, including bond lengths and angles. carleton.edumdpi.com | Determines the exact geometry of the [PtBr₆]²⁻ anion in its salts, quantifying Pt-Br distances and Br-Pt-Br angles. |

| Extended X-ray Absorption Fine Structure (EXAFS) | Local coordination environment (coordination number, bond distances) in solution or amorphous solids. libretexts.org | Measures the average Pt-Br bond distance in aqueous solutions of this compound. |

Reactivity and Reaction Mechanisms of Bromoplatinic Acid

Ligand Exchange and Substitution Reactions

Ligand substitution in the coordinatively saturated, octahedral [PtBr₆]²⁻ complex is a fundamental aspect of its chemistry. These reactions involve the replacement of one or more bromide ligands by other species, without a change in the platinum(IV) oxidation state.

Halogen scrambling refers to the exchange of halide ligands between different metal complexes. In platinum(IV) chemistry, this process can lead to the formation of mixed-halide species. Experimental studies using ³¹P NMR spectroscopy on related platinum(IV) phosphine (B1218219) complexes have demonstrated that mixing complexes such as trans-[PtCl₄(PEt₃)(py)] and trans-[PtBr₄(PEt₃)(py)] results in halogen scrambling. rsc.org This exchange leads to an equilibrium mixture containing an approximately statistical distribution of all possible mixed bromo-chloro complexes, trans-[PtBrₓCl₄₋ₓ(PEt₃)L], where x ranges from 0 to 4. rsc.org

While specific kinetic and thermodynamic parameters for halogen scrambling involving [PtBr₆]²⁻ are not extensively detailed, the observed statistical distribution in analogous systems suggests that the thermodynamic differences between the various mixed-halide species are minimal. rsc.org The mechanism for such exchanges in square planar and octahedral complexes can be complex, potentially involving associative pathways or redox processes like oxidative addition and reductive elimination at the metal center. nih.gov

The bromide ligands of the [PtBr₆]²⁻ anion can be substituted by various organic ligands, particularly those containing nitrogen or phosphorus donor atoms. These reactions are driven by the formation of stable platinum-ligand bonds.

For instance, platinum(IV) bromide compounds react with nitrogen-donor ligands like pyridine (B92270). Tetrameric platinum(IV) complexes of the formula [{Pt(CH₃)₂Br₂}₄] readily dissolve in pyridine to yield the monomeric di-pyridine complex, [Pt(CH₃)₂Br₂(py)₂]. unila.ac.id This demonstrates the ability of the nitrogen ligand to break the bridging halide structure and coordinate directly to the platinum center. The reactivity of [PtBr₆]²⁻ is expected to follow similar substitution pathways, where bromide ligands are displaced by incoming pyridine molecules.

Reactions with phosphine ligands are also a key feature of platinum chemistry. While many studies focus on platinum(II) precursors, the reactivity of platinum(IV) halides is analogous. For example, the related tetrachloroplatinate anion reacts with the water-soluble phosphine, tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to form the complex cis-[Pt(TCEP)₂Cl₂]. nih.gov Similar substrate-driven complex formation is anticipated for bromoplatinic acid, where the strong sigma-donating and pi-accepting properties of phosphines facilitate the displacement of bromide ligands.

Photoinduced Processes and Photochemistry

The photochemistry of the [PtBr₆]²⁻ ion is characterized by ultrafast processes that occur upon absorption of UV-visible light. Excitation into its ligand-to-metal charge transfer (LMCT) bands initiates a cascade of events, leading to the formation of reactive intermediates and subsequent chemical reactions.

Upon photoexcitation, the [PtBr₆]²⁻ complex undergoes extremely rapid electronic and structural changes. researchgate.netnsc.ru Ultrafast spectroscopic studies have shown that excitation leads to the formation of reactive intermediates within the picosecond timescale. researchgate.net The primary photochemical event is the generation of pentacoordinated platinum(IV) intermediates. nsc.ru Two distinct species have been identified: a triplet state, ³PtᴵⱽBr₅⁻, and a singlet state, ¹PtᴵⱽBr₅⁻. nsc.ru These intermediates are formed remarkably quickly and have very short lifetimes. nsc.ru

| Reactive Intermediate | Characteristic Lifetime | Source |

|---|---|---|

| ³PtᴵⱽBr₅⁻ | ~1 ps | nsc.ru |

| ¹PtᴵⱽBr₅⁻ | ~10 ps | nsc.ru |

In aqueous solutions, the principal photochemical reaction for [PtBr₆]²⁻ is photoaquation, which is the light-induced substitution of a bromide ligand by a water molecule. researchgate.netresearchgate.net This process occurs in multiple steps, with the first stage being the formation of the [PtBr₅(H₂O)]⁻ complex. researchgate.net This initial aquation step is relatively fast, occurring in less than 100 nanoseconds. researchgate.net The proposed mechanism involves the heterolytic cleavage of a Pt–Br bond after the excited complex relaxes from the initial charge-transfer state to a lower-energy d-d excited state. researchgate.net

The efficiency of this photoaquation process, measured by its quantum yield (Φ), is sensitive to the pH of the solution. The quantum yield for the first aquation step has been determined under various conditions, showing a notable increase in acidic media. researchgate.net

| Solution Conditions | Quantum Yield (Φ) | Source |

|---|---|---|

| Aqueous Solution | 0.39 | researchgate.net |

| Buffer Solution (pH 6.86) | 0.29 | researchgate.net |

| 1 M HClO₄ | 0.6 | researchgate.net |

Hydrolytic Stability and Aquation Mechanisms

The hexabromoplatinate(IV) anion, [PtBr₆]²⁻, the central component of this compound, exhibits a defined reactivity in aqueous solutions, undergoing sequential ligand substitution reactions where bromide ions are replaced by water molecules. This process, known as aquation, is influenced by factors such as pH and leads to the formation of various aquo-bromoplatinate species.

pH-Dependent Hydrolysis and Water Ligand Exchange

The hydrolysis of the [PtBr₆]²⁻ complex is a stepwise process where bromide ligands are successively replaced by water molecules. This can be represented by the general equilibrium:

[PtBr₆₋ₙ(H₂O)ₙ]⁽ⁿ⁻²⁾⁺ + H₂O ⇌ [PtBr₅₋ₙ(H₂O)ₙ₊₁]⁽ⁿ⁻¹⁾⁺ + Br⁻

The rate and extent of this hydrolysis are significantly dependent on the pH of the solution. In acidic solutions, the equilibria tend to favor the aquated species to a lesser extent than in neutral or basic media. The hydrogen ion concentration can influence the reaction kinetics, affecting the rate of both the forward (aquation) and reverse (anation) reactions.

The mechanism of water ligand exchange in platinum(II) complexes, which can be formed through the reduction of Pt(IV) species, often follows an associative pathway. The rate of substitution is dependent on the entering ligand, suggesting the formation of a transient intermediate with an increased coordination number. For platinum(II) aqua complexes, the general order of ligand substitution rates is H₂O < Cl⁻ < Br⁻ < I⁻ < CN⁻. mdpi.com

Characterization of Aquo-Bromoplatinate Species

The formation of mixed aquo-bromoplatinate(IV) species can be monitored and characterized using spectroscopic techniques, primarily UV-Visible and Nuclear Magnetic Resonance (NMR) spectroscopy.

UV-Visible Spectroscopy: Each of the [PtBr₆₋ₙ(H₂O)ₙ]⁽ⁿ⁻²⁾⁺ species possesses a unique electronic absorption spectrum. The ligand-to-metal charge transfer (LMCT) bands in the UV-visible region are particularly sensitive to the composition of the coordination sphere. As bromide ligands are replaced by water molecules, these bands shift in wavelength and change in intensity. For instance, the parent [PtBr₆]²⁻ ion has characteristic absorption bands that can be distinguished from those of its aquated products like [PtBr₅(H₂O)]⁻ and subsequent species. By deconvoluting the overlapping spectra of a mixture, the concentrations of individual species at equilibrium can be determined.

¹⁹⁵Pt NMR Spectroscopy: Platinum-195 NMR is a powerful tool for identifying and quantifying different platinum species in solution. The chemical shift of the ¹⁹⁵Pt nucleus is highly sensitive to the nature of the ligands in the coordination sphere. Each distinct aquo-bromoplatinate complex gives rise to a separate resonance in the ¹⁹⁵Pt NMR spectrum, allowing for unambiguous identification. This technique is invaluable for studying the kinetics of hydrolysis and ligand exchange reactions by monitoring the change in signal intensities over time.

The table below summarizes the key spectroscopic methods used to characterize these species.

Table 1: Spectroscopic Characterization of Aquo-Bromoplatinate Species

| Spectroscopic Technique | Information Provided | Key Features |

|---|---|---|

| UV-Visible Spectroscopy | Monitors the formation and disappearance of different species by observing shifts in LMCT bands. | Each species has a characteristic absorption spectrum. |

| ¹⁹⁵Pt NMR Spectroscopy | Identifies and quantifies individual platinum complexes in solution. | Each complex has a unique ¹⁹⁵Pt chemical shift. |

Redox Chemistry and Interconversion Pathways

The redox chemistry of this compound is centered on the interconversion between the Platinum(IV) and Platinum(II) oxidation states. This transformation is fundamental to many of its applications and involves distinct electron transfer mechanisms.

Electron Transfer Mechanisms Involving Bromoplatinate(IV)

The reduction of the [PtBr₆]²⁻ complex can proceed through an outer-sphere electron transfer mechanism. wikipedia.orgbritannica.comlibretexts.orglibretexts.orgdavuniversity.org In this process, the electron is transferred from a reductant to the platinum(IV) center without the formation of a direct bond or bridging ligand between the two species. wikipedia.orgbritannica.com The reactants maintain their coordination spheres intact during the electron transfer event. The rate of outer-sphere electron transfer is governed by several factors, including the difference in redox potentials between the reactants and the reorganizational energy required for the complex to change its geometry and solvation sphere upon change in oxidation state.

Alternatively, some reactions may involve a rate-determining step where the Pt(IV) complex is reduced to a Pt(II) intermediate. researchgate.net Photochemical excitation of [PtBr₆]²⁻ can also initiate redox processes. Upon UV irradiation, ligand-to-metal charge transfer can occur, leading to the formation of transient reactive intermediates that subsequently undergo electron transfer reactions. researchgate.net

Pathways for Platinum(II) and Platinum(IV) Species Interconversion

The interconversion between Pt(IV) and Pt(II) is a dynamic process influenced by the surrounding chemical environment, including the presence of oxidizing or reducing agents and the nature of the ligands.

Reduction of Pt(IV) to Pt(II): The hexabromoplatinate(IV) ion can be reduced to square planar platinum(II) complexes by various reducing agents. Studies on the analogous hexachloroplatinate(IV) have shown that reductants like α-hydroxy acids and ascorbic acid can effectively reduce Pt(IV) to Pt(II). researchgate.netnih.govmdpi.com The kinetics of these reactions often depend on the concentration of the reductant and can be influenced by factors such as pH and the presence of other ions. nih.govnih.gov For instance, the reaction of [PtBr₆]²⁻ with iodide ions is proposed to proceed through an initial reduction to a platinum(II) species. researchgate.net

Oxidation of Pt(II) to Pt(IV): Platinum(II) bromide complexes can be oxidized back to the platinum(IV) state using suitable oxidizing agents. Common laboratory oxidants like hydrogen peroxide or halogens (e.g., Br₂) can facilitate this transformation. mdpi.comnih.gov The oxidation of a Pt(II) center typically proceeds with the addition of two new ligands in the axial positions, resulting in an octahedral Pt(IV) complex. For example, the oxidation of a square planar Pt(II) complex with H₂O₂ often yields a dihydroxido-Pt(IV) product. mdpi.com This process is crucial in the synthesis of Pt(IV) prodrugs from Pt(II) precursors. nih.gov Subsequently, these Pt(IV) complexes can undergo reductive elimination or dehydration, returning to the Pt(II) state. mdpi.com

The general pathways for interconversion are summarized below:

Table 2: Interconversion Pathways between Pt(IV) and Pt(II)

| Process | Reactants | Products | Key Features |

|---|---|---|---|

| Reduction | [PtBr₆]²⁻ + Reductant | [PtBr₄]²⁻ + Oxidized Reductant | Can occur via outer-sphere electron transfer or involve intermediate steps. |

| Oxidation | [PtBr₄]²⁻ + Oxidant | [PtBr₆]²⁻ or other Pt(IV) species | Often involves the addition of axial ligands to the square planar Pt(II) complex. |

Coordination Chemistry and Derivative Synthesis from Hexabromoplatinate Iv

Formation of Homo- and Heteroleptic Platinum Complexes

The hexabromoplatinate(IV) anion is a key starting material for the creation of both homoleptic complexes, which contain only one type of ligand, and heteroleptic complexes, which feature a variety of ligands. This flexibility allows for the fine-tuning of the electronic and steric properties of the resulting platinum compounds.

Hexabromoplatinate(IV) is instrumental in the synthesis of a range of Platinum(II) and Platinum(IV) compounds. The synthesis of platinum(IV) complexes often involves the direct reaction of hexabromoplatinic acid or its salts with appropriate ligands. For instance, the reaction with tetraorganylphosphonium chlorides can yield complexes like [Ph₃PCH=CHCH₃]₂[PtCl₆] and [Ph₃PCH₂OCH₃]₂[PtCl₆], demonstrating the substitution of bromide ligands, though in this case with chloride. researchgate.net The synthesis of Platinum(IV) compounds is a significant area of research, with many complexes being developed for various applications. science.gov

The synthesis of Platinum(II) complexes from a Platinum(IV) starting material like hexabromoplatinate(IV) inherently involves a reduction step. This can be achieved in situ during the reaction with certain ligands or through a separate reduction process. The synthesis of both Pt(II) and Pt(IV) cyclometalated complexes has been achieved through stereoselective and regioselective reactions of specific ligands with platinum precursors. nih.gov The development of platinum(IV) complexes as prodrugs, which are reduced to active platinum(II) species within cells, is a prominent strategy in medicinal chemistry. science.govmdpi.com

| Precursor | Product Type | Example |

| Hexabromoplatinate(IV) | Platinum(IV) Complex | [Rh(NH₃)₅Cl][PtBr₆] researchgate.net |

| Hexabromoplatinate(IV) | Platinum(II) Complex | cis-Pt(II) heterocyclic carbene DMSO mixed ligand complexes acs.org |

The reactivity of the Pt-Br bonds in hexabromoplatinate(IV) allows for the systematic introduction of various donor ligands, leading to the formation of mixed-ligand complexes.

Nitrogen Donors: A variety of nitrogen-containing ligands, including amines, pyridines, and N-heterocyclic carbenes (NHCs), readily react with hexabromoplatinate(IV) or its derivatives. For example, the reaction of 1,3-dibenzylbenzimidazolium bromide with PtBr₂ can lead to the formation of a benzimidazolium hexabromoplatinate(IV) salt. acs.org The synthesis of mixed amine platinum(II) complexes can be achieved through a stepwise substitution of ligands. nih.gov Platinum(IV) complexes with chelating N-heterocyclic carbene ligands have been synthesized through the oxidation of the corresponding platinum(II) complexes. researchgate.net

Phosphorus Donors: Phosphine (B1218219) ligands are widely used in platinum chemistry due to their strong sigma-donating and tunable steric properties. The reaction of hexabromoplatinate(IV) with phosphines can lead to the formation of various platinum(II) and platinum(IV) phosphine complexes. For instance, the synthesis of platinum(II) mixed ligand complexes with bis(diphenylphosphino)methane (B1329430) (dppm) has been reported. ajol.info

Sulfur Donors: Sulfur-containing ligands, such as thioethers and thiolates, also form stable complexes with platinum. The synthesis of platinum(II) and palladium(II) mixed ligand complexes involving 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) has been described. ajol.info The synthesis of monofunctional platinum(II) complexes with sulfoxide (B87167) ligands can be achieved by reacting a chelating amine ligand with cis-[PtCl₂(RR'SO)₂]. nih.gov

| Donor Atom | Ligand Type | Example Synthesized Complex |

| Nitrogen | N-heterocyclic carbene | Benzimidazolium hexabromoplatinate(IV) salt acs.org |

| Nitrogen | Amine | [Rh(NH₃)₅Cl][PtBr₆] researchgate.net |

| Phosphorus | Diphosphine | [Pt(mtzS)₂(dppm)] ajol.info |

| Sulfur | Thiolate | [Pt(mtzS)₂(dppm)] ajol.info |

Synthesis and Characterization of Anionic Hexabromoplatinate(IV) Salts

The hexabromoplatinate(IV) anion can be isolated as stable salts with various cations. The nature of the cation can influence the solubility and reactivity of the hexabromoplatinate(IV) salt.

Alkali metal salts of hexabromoplatinate(IV), such as potassium hexabromoplatinate(IV) (K₂[PtBr₆]), can be prepared by reacting hexathis compound with the corresponding alkali metal halide or carbonate. researchgate.net These salts are often crystalline solids. The synthesis of alkali-metal hexafluoromolybdates(IV) has been achieved by reacting MoF₆ with an alkali metal iodide in sulfur dioxide. rsc.org A general method for preparing alkali metal salts from alkali metal chlorides involves treatment with unsaturated calcium phosphate. google.com

Ammonium (B1175870) hexabromoplatinate(IV) ((NH₄)₂[PtBr₆]) is another common salt, which can be synthesized by the reaction of hexathis compound with ammonium bromide. jandjmaterials.comchemicalbook.com This salt is commercially available and serves as a convenient starting material for further synthetic transformations. fishersci.fi

| Cation | Formula | Reference |

| Potassium | K₂[PtBr₆] | researchgate.net |

| Ammonium | (NH₄)₂[PtBr₆] | jandjmaterials.comchemicalbook.com |

Hexathis compound can be reacted with a wide range of organic bases and amine hydrobromides to generate a diverse library of hexabromoplatinate(IV) salts with organic cations. This approach is valuable for several reasons, including modifying the solubility of the platinum complex and introducing specific functionalities through the organic cation.

For example, the reaction of hexathis compound with organyltriphenylphosphonium halides can produce organyltriphenylphosphonium hexabromoplatinates. researchgate.net Similarly, the reaction with amine hydrobromides, such as 2-bromoethylamine (B90993) hydrobromide, can be used to synthesize the corresponding ammonium hexabromoplatinate(IV) salts. lobachemie.com The synthesis of N,4-diheteroaryl 2-aminothiazole (B372263) hydrobromides has been reported from the reaction with α-bromoketone hydrobromide. researchgate.net The formation of a benzimidazolium hexabromoplatinate(IV) salt from the reaction of 1,3-dibenzylbenzimidazolium bromide with PtBr₂ in acetonitrile (B52724) highlights the derivatization with organic bases. acs.org

| Organic Cation Source | Resulting Cation |

| Organyltriphenylphosphonium halide | Organyltriphenylphosphonium |

| 1,3-Dibenzylbenzimidazolium bromide | 1,3-Dibenzylbenzimidazolium |

| 2-Bromoethylamine hydrobromide | 2-Bromoethylammonium |

| N,4-diheteroaryl 2-aminothiazole | Protonated N,4-diheteroaryl 2-aminothiazole |

Catalytic and Functional Applications of Bromoplatinic Acid Non Clinical

Homogeneous and Heterogeneous Catalysis in Organic Synthesis

Bromoplatinic acid serves as a versatile catalyst in both homogeneous and heterogeneous systems, facilitating a range of organic transformations. Its utility stems from the reactivity of the platinum(IV) center, which can engage in various catalytic cycles.

This compound has been identified as an effective catalyst for arylation reactions. nih.gov In the synthesis of the ABCD ring fragment of kibdelones, a novel Pt(IV)-mediated arylation of quinone monoketals was discovered. nih.gov During the evaluation of different catalysts for this transformation, this compound (H₂PtBr₆·9H₂O) provided the arylation product in moderate yields of 25-35%. nih.gov While other platinum catalysts like PtBr₄ were ultimately found to be optimal for this specific reaction on a larger scale, the effectiveness of this compound demonstrated the catalytic capability of Pt(IV) species in this context. nih.gov

The reaction involved the coupling of a quinone monoketal with a styrene (B11656) derivative to produce a complex 2-vinyl biphenyl (B1667301) adduct. nih.gov The study highlighted the role of various Pt(IV) catalysts, with this compound being a notable option. nih.gov

Catalyst Performance in the Arylation of Quinone Monoketals| Catalyst | Yield of Arylation Product | Reference |

|---|---|---|

| AuCl₃ | 20-25% | nih.gov |

| InCl₃ | 20-25% | nih.gov |

| Chloroplatinic acid (H₂PtCl₆·6H₂O) | 25-35% | nih.gov |

| This compound (H₂PtBr₆·9H₂O) | 25-35% | nih.gov |

| PtCl₄ | 25-35% | nih.gov |

| PtBr₄ | Up to 55% | nih.gov |

The mechanism of C-H activation is central to many catalytic processes, involving the cleavage of a C-H bond and the formation of a carbon-metal bond. scielo.br General mechanisms for C-H activation by transition metals include oxidative addition, σ-bond metathesis, and concerted metalation-deprotonation (CMD). numberanalytics.com

For Pt(IV)-catalyzed reactions, such as the arylation involving this compound, mechanistic studies have pointed to the crucial role of co-catalysts or reaction media. nih.gov Investigations into a Pt(IV)-catalyzed arylation revealed that the presence of water was essential for catalytic activity. nih.gov This suggests the formation of a platinum-aqua complex as a key intermediate. nih.gov Two potential mechanistic pathways for the activation of a quinone monoketal substrate by a Pt(IV) aqua complex have been proposed:

Hydrogen Bond Activation : The platinum-aqua complex may act as a potent Brønsted acid, activating the substrate through hydrogen bonding, followed by an Sₙ2′ addition. nih.gov

Dual Activation : The catalyst could engage in dual activation, involving π-activation of the quinone system by the platinum center and σ-activation via hydrogen bonding from the coordinated water molecule. nih.gov

These proposed mechanisms align with the broader understanding of C-H activation, where the catalyst facilitates bond cleavage and formation through carefully orchestrated electronic interactions with the substrate. scielo.brbeilstein-journals.org The general C-H activation mechanism involves the cleavage of the C-H bond to form a C-M bond, often guided by a directing group on the substrate to form a cyclometallated intermediate. scielo.br

This compound is a key precursor for the preparation of heterogeneous catalysts, where platinum is dispersed on a solid support. google.comgoogle.com These supported catalysts are vital in industrial processes, including automotive emissions control and petroleum reforming. google.comgoogle.com

The standard method for creating these catalysts involves impregnating a high-surface-area support, typically alumina (B75360) (Al₂O₃), with a solution of a platinum compound like this compound. google.comgoogle.com After impregnation, the material is dried and calcined to fix the platinum onto the support. google.com

Specific applications include:

Three-Way Automotive Catalysts : this compound is used to impregnate an alumina support to create catalysts that can simultaneously oxidize carbon monoxide and hydrocarbons while reducing nitrogen oxides. google.com In some processes, it is used in a single-step impregnation solution along with a rhodium compound under acidic conditions to create a regionalized platinum/rhodium catalyst. google.com

Hydroforming Catalysts : In the petroleum industry, this compound can be used to prepare platinum-on-alumina catalysts for hydroforming, a process that upgrades low-octane naphthas into high-octane reformate, a key component of gasoline. google.com The acid is impregnated onto a hydrous alumina support, which is then dried and calcined. google.com

Supported Catalysts Derived from this compound| Catalyst Type | Precursor | Support Material | Application | Reference |

|---|---|---|---|---|

| Three-Way Catalyst | This compound | Alumina | Automotive emissions control | google.com |

| Hydroforming Catalyst | This compound | Hydrous Alumina | Petroleum reforming | google.com |

Isotopic Exchange Catalysis

Isotopic labeling, particularly the substitution of hydrogen with its heavy isotope deuterium (B1214612) (D), is a critical tool in mechanistic studies, analytical chemistry, and pharmaceutical development. nih.gov this compound can act as a catalyst in these hydrogen-deuterium (H/D) exchange reactions. pageplace.de

This compound is used to prepare platinum catalysts for deuterium exchange. pageplace.de The mechanism of H/D exchange catalyzed by transition metals often parallels that of C-H activation. pageplace.de In acid-catalyzed deuterium exchange, the process is often initiated by the protonation (or deuteration) of a functional group, which facilitates the exchange of nearby acidic protons. libretexts.org For example, in ketones, acid catalysis promotes the formation of an enol intermediate, which can then incorporate deuterium from a deuterium source like D₂O. libretexts.org

Platinum catalysts, derived from precursors like this compound, are effective in facilitating these exchanges, which might otherwise require harsh conditions. pageplace.deresearchgate.net The catalytic cycle involves the activation of a C-H bond at the metal center, followed by exchange with a deuterium source and subsequent release of the deuterated product.

The catalytic activity of this compound in H/D exchange reactions enables the synthesis of a variety of deuterated organic compounds. pageplace.de Accessing deuterated compounds through direct isotopic exchange is often more efficient and cost-effective than de novo synthesis. nih.gov

While specific examples detailing the use of this compound are not extensively documented in the provided search results, its role as a catalyst for H/D exchange implies its utility in preparing labeled molecules. pageplace.de The types of compounds that can be deuterated using metal-catalyzed methods are diverse and include:

Aromatic Compounds : Direct H/D exchange on aromatic rings. researchgate.net

Alkyl Groups : Exchange of hydrogens on alkyl chains. pageplace.de

Bioactive Molecules and Drugs : Late-stage deuteration of complex molecules to study metabolism or improve pharmacokinetic properties. researchgate.net

The synthesis of these compounds is crucial for various applications, from their use as internal standards in mass spectrometry to the development of next-generation materials for electronics like OLEDs. nih.govzeochem.com

Theoretical and Computational Investigations of Bromoplatinic Acid

Density Functional Theory (DFT) Calculations

DFT has proven to be a robust framework for investigating the ground-state properties of heavy metal complexes like bromoplatinic acid. umanitoba.ca These calculations are foundational to understanding the molecule's stability, bonding, and response to external fields.

Electronic Structure and Bonding Analysis of the [PtBr₆]²⁻ Anion

The [PtBr₆]²⁻ anion, the chemical cornerstone of this compound, possesses a highly symmetric octahedral geometry. nih.gov DFT calculations confirm this structure and provide a detailed picture of its electronic configuration and the nature of its chemical bonds.

Natural Bond Orbital (NBO) analysis, a common tool used in conjunction with DFT, helps to elucidate the interactions between the central platinum atom and the bromide ligands. nih.gov The bonding is characterized by significant charge transfer from the bromide ligands to the Pt(IV) center. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the anion's reactivity and spectroscopic properties. In [PtBr₆]²⁻, the HOMO is typically composed of ligand-based p-orbitals, while the LUMO is predominantly of platinum d-orbital character. This arrangement is key to the charge-transfer transitions observed in its electronic spectra.

Prediction and Validation of Spectroscopic Parameters (e.g., NMR, UV-Vis)

DFT calculations have been successfully employed to predict spectroscopic parameters for the [PtBr₆]²⁻ anion, showing excellent agreement with experimental data. This is particularly evident in the realm of ¹⁹⁵Pt Nuclear Magnetic Resonance (NMR) spectroscopy.

Relativistic DFT methods, such as the Zeroth-Order Regular Approximation (ZORA) spin-orbit Hamiltonian combined with the Gauge-Including Atomic Orbital (GIAO) method, have been used to calculate the ¹⁹⁵Pt chemical shifts for the entire [PtClₓBr₆₋ₓ]²⁻ series. rsc.orgsonar.ch For the [PtBr₆]²⁻ complex, calculations performed on optimized geometries with all-electron triple-zeta plus polarization (TZP) Slater-type orbital (STO) basis sets yield results with a relative error of less than 1.5% compared to experimental values. rsc.orgsonar.ch

Theoretical analysis reveals that the platinum chemical shift is dominated by paramagnetic and spin-orbit contributions, with the diamagnetic term being almost negligible. rsc.org Furthermore, the calculations demonstrate an extraordinary sensitivity of the chemical shift to the Pt-Br bond length, with a predicted variation of approximately 150 ppm per picometer change in the bond distance. sonar.ch This highlights the significant influence of the molecular structure and solvent effects on the observed NMR parameters. rsc.orgresearchgate.net

Table 1: Comparison of Experimental and DFT-Calculated ¹⁹⁵Pt NMR Chemical Shifts for [PtBr₆]²⁻ This interactive table compares experimental ¹⁹⁵Pt NMR chemical shift values with those predicted by DFT calculations, showcasing the accuracy of modern computational methods.

| Parameter | Experimental Value (ppm) | Calculated Value (ppm) | Relative Error (%) |

|---|---|---|---|

| ¹⁹⁵Pt Chemical Shift | -1705 | -1744 | < 2.3% |

Data sourced from studies employing relativistic DFT calculations. rsc.orgsonar.ch The experimental value is a reference point, and calculated values are from specific computational models.

The validation of UV-Vis spectra is typically handled with TD-DFT, as it deals with excited states, but ground-state DFT calculations provide the optimized geometry and orbital energies that are essential inputs for these simulations. mdpi.comepstem.netresearchgate.net

Geometry Optimization and Assessment of Relativistic Effects in Platinum Complexes

Accurate geometry optimization is a prerequisite for reliable prediction of molecular properties. For complexes containing heavy elements like platinum, it is essential to account for relativistic effects. kg.ac.rsarxiv.org The high velocity of core electrons in heavy atoms leads to a relativistic mass increase and a subsequent contraction of s- and p-orbitals and expansion of d- and f-orbitals. scm.com

DFT calculations for [PtBr₆]²⁻ employ relativistic Hamiltonians, such as ZORA, to properly model these effects. kg.ac.rsfaccts.deethz.ch The optimization of the [PtBr₆]²⁻ geometry using a Local Density Approximation (LDA) functional yields a Pt-Br bond length of 2.488 Å. sonar.ch Scalar relativistic corrections are crucial for improving the accuracy of these structural predictions, as they typically lead to shorter, more accurate metal-ligand bond lengths compared to non-relativistic calculations. kg.ac.rs Spin-orbit coupling, another relativistic effect, is particularly important for describing the excited states and spectroscopic properties of platinum complexes. faccts.deresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT)

While DFT is focused on the electronic ground state, TD-DFT extends the theory to describe electronic excitations, making it a powerful tool for simulating UV-Vis absorption spectra and modeling photochemical processes. mdpi.comdiva-portal.orggaussian.com

Simulation of Electronic Excitations and UV-Vis Absorption Spectra

TD-DFT calculations have been instrumental in assigning the absorption bands in the UV-Vis spectrum of the [PtBr₆]²⁻ anion. researchgate.netepj-conferences.org The spectrum is characterized by both ligand-field (LF) and ligand-to-metal charge-transfer (LMCT) transitions.

Simulations, often performed with hybrid functionals like M05-2X within a polarizable continuum model (CPCM) to account for solvent effects, can reproduce the experimental spectrum. epj-conferences.org High-level methods like CASPT2 are also used for validation. epj-conferences.orgresearchgate.net These calculations allow for the precise assignment of vertical electronic transitions. For instance, excitation of aqueous [PtBr₆]²⁻ at 420 nm populates a mixed ¹T₂ᵤ ligand-field/charge-transfer state, while excitation at 530 nm accesses the lowest excited triplet ³T₁ᵤ ligand-field state. researchgate.netepj-conferences.org

Table 2: Calculated Vertical Electronic Transitions (VETs) for Aqueous [PtBr₆]²⁻ This interactive table presents the key electronic transitions for the hexabromoplatinate(IV) anion as determined by computational methods, detailing their energy and character.

| Excited State | Excitation Energy (nm) | Transition Character |

|---|---|---|

| ³T₁ᵤ | ~530 | Ligand Field (LF) |

| ¹T₁ᵤ | ~500 | Ligand Field (LF) / Charge Transfer (CT) |

| ¹T₂ᵤ | ~420 | Ligand Field (LF) / Charge Transfer (CT) |

Data sourced from TD-DFT/M052X and CASPT2 calculations. researchgate.netepj-conferences.org The energies are approximate and correspond to the excitation wavelengths used in photochemical experiments.

Modeling of Photochemical Reaction Pathways and Excited-State Dynamics

One of the most significant contributions of computational chemistry has been the elucidation of the ultrafast reaction dynamics of [PtBr₆]²⁻ following photoexcitation. acs.org Experimental pump-probe spectroscopy, supported by TD-DFT and CASPT2 calculations, has mapped out the complete photochemical pathway. researchgate.netepj-conferences.org

The process involves several key steps:

Excitation and Intersystem Crossing : Upon excitation with 420 nm light, the molecule undergoes extremely rapid internal conversion and intersystem crossing to the dissociative lowest triplet excited state (³T₁ᵤ) within 150 femtoseconds. researchgate.net Direct excitation to this state can also be achieved with 530 nm light. researchgate.net

Ligand Dissociation : The repulsive nature of the ³T₁ᵤ potential energy surface leads to the breaking of a Pt-Br bond and the loss of a bromide ligand. researchgate.net This results in the formation of a transient pentabromoplatinate(IV) anion, [PtBr₅]⁻.

Structural Relaxation via Conical Intersection : The nascent, five-coordinate ³[PtBr₅]⁻ fragment is not stable in its initial geometry. It rapidly relaxes via a Jahn-Teller conical intersection to a more stable, nearly trigonal bipyramidal geometry. researchgate.netepj-conferences.org This entire process, from initial excitation to the formation of the relaxed photoproduct, occurs on a sub-picosecond timescale.

Aquation : In an aqueous environment, the final step is the hydration of the five-coordinate intermediate to form the stable [PtBr₅(H₂O)]⁻ complex. epj-conferences.org

These computational models have been crucial in correcting previous interpretations of the primary photoprocesses and providing a detailed, time-resolved picture of the bond-breaking and structural rearrangement events that define the photochemistry of this compound. researchgate.net

Advanced Ab Initio and Multireference Methods

Advanced ab initio and multireference methods are essential for accurately describing the electronic structure and reactivity of complex molecules where electron correlation effects are prominent. For species like this compound, which involves a heavy transition metal and the potential for multiple low-lying electronic states, these computational techniques provide critical insights that are often inaccessible with more conventional methods.

Application of CASSCF/CASPT2 for Elucidating Complex Electronic Phenomena

The Complete Active Space Self-Consistent Field (CASSCF) method, followed by N-electron valence state second-order perturbation theory (NEVPT2) or complete active space second-order perturbation theory (CASPT2), is a powerful approach for systems with strong static or non-dynamical correlation. barbatti.org This is particularly relevant for molecules with near-degenerate orbitals, such as in transition metal complexes or during bond breaking/formation. The CASSCF method provides a qualitatively correct description of the electronic wavefunction by including all important electronic configurations within a defined "active space" of orbitals and electrons. numberanalytics.com The subsequent CASPT2 calculation then incorporates the remaining dynamical correlation, yielding highly accurate energy predictions. numberanalytics.comresearchgate.net

For this compound (H₂[PtBr₆]), the electronic structure is expected to be complex due to the platinum center and the presence of heavy bromine ligands. While specific CASSCF/CASPT2 studies on this compound are not extensively documented in the provided search results, the application of these methods can be anticipated to elucidate several key phenomena:

Excited States and Photochemistry: The study of the excited states of this compound is crucial for understanding its photochemical behavior. CASSCF/CASPT2 is well-suited for calculating the energies and properties of excited states, including those that are close in energy to the ground state. numberanalytics.com This would be instrumental in interpreting experimental spectroscopic data and understanding the mechanisms of photo-induced reactions.

Ligand-Metal Charge Transfer: The nature of the platinum-bromine bond and the possibility of ligand-to-metal charge transfer (LMCT) bands in the electronic spectrum can be investigated. The multireference nature of CASSCF can accurately describe the electronic configurations corresponding to both the ground state and the charge-transfer excited states.

Spin-Orbit Coupling Effects: For a heavy element like platinum, spin-orbit coupling can significantly influence the electronic structure and reactivity. Advanced computational methods can be employed in conjunction with CASSCF/CASPT2 to account for these relativistic effects, providing a more complete picture of the molecule's properties.

Below is a hypothetical data table illustrating the kind of results that a CASSCF/CASPT2 study on a transition metal complex like this compound might yield for its low-lying electronic states.

| Electronic State | Symmetry | CASSCF Energy (Hartree) | CASPT2 Corrected Energy (Hartree) | Excitation Energy (eV) | Primary Configuration |

|---|---|---|---|---|---|

| S₀ | A₁g | -2589.1234 | -2589.9876 | 0.00 | ...(core)...(d₈)¹ |

| T₁ | T₁g | -2589.0567 | -2589.9345 | 1.45 | ...(core)...(d⁷)(d)¹ |

| S₁ | T₁u | -2589.0123 | -2589.8901 | 2.65 | ...(core)...(L)⁵(d)¹ |

| S₂ | A₂u | -2588.9876 | -2589.8654 | 3.32 | ...(core)...(L)⁵(d*)¹ |

This table is illustrative and does not represent actual experimental or calculated data for this compound.

Insights into Reaction Coordinates and Transition States

The study of reaction mechanisms at a molecular level relies on the characterization of the potential energy surface (PES). Key features of the PES that govern a chemical reaction are the minima, corresponding to reactants and products, and the saddle points, which represent the transition states. fiveable.me The reaction coordinate is the minimum energy path that connects reactants and products through the transition state. numberanalytics.com

Computational chemistry provides powerful tools to map out reaction coordinates and locate transition states, thereby offering deep insights into the reaction mechanism. numberanalytics.com For reactions involving this compound, such as its dissociation in solution or its role as a catalyst, these theoretical investigations are invaluable.

Acid Dissociation: The deprotonation of this compound in an aqueous solution is a fundamental acid-base reaction. saskoer.ca Computational methods can be used to model this process, identifying the transition state for proton transfer to a solvent molecule. The reaction coordinate would likely involve the stretching of the O-H bond of the hydronium ion and the formation of a new bond with a water molecule, along with the concomitant changes in the solvation shell around the [PtBr₆]²⁻ anion.

Ligand Exchange Reactions: this compound can undergo ligand exchange reactions where one or more bromide ligands are replaced by other ligands. Theoretical calculations can elucidate the mechanism of these reactions, determining whether they proceed through an associative, dissociative, or interchange pathway. The transition states for these pathways can be located, and their energies can be used to predict the reaction rates.

A hypothetical reaction profile for the first deprotonation of this compound in water is presented in the table below, illustrating the key energetic parameters that would be obtained from a computational study.

| Species/State | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | H₂[PtBr₆] + H₂O | 0.0 |

| Transition State | [H₂O···H···PtBr₆]⁻ | +15.2 |

| Products | [HPtBr₆]⁻ + H₃O⁺ | -5.8 |

This table is illustrative and does not represent actual experimental or calculated data for this compound.

Thermal and Photochemical Stability Profiles

Thermal Decomposition Studies of Hexabromoplatinate(IV) Salts

The thermal stability of hexabromoplatinate(IV) salts is a critical parameter for their application, particularly in the synthesis of platinum-containing materials and catalysts. The decomposition process is significantly influenced by the nature of the counter-ion and the surrounding atmosphere.

Thermogravimetric analysis (TGA) is a fundamental technique used to study the thermal stability and decomposition of materials. researchgate.net It measures the change in mass of a sample as it is heated at a controlled rate. dntb.gov.ua The resulting data, plotted as a thermogram (mass vs. temperature), reveals the temperatures at which decomposition stages occur. researchgate.net The first derivative of this curve, known as derivative thermogravimetry (DTG), shows the rate of mass loss and helps to pinpoint the temperature of maximum decomposition for each stage. researchgate.net These TGA and DTG curves are instrumental in deriving kinetic parameters, such as activation energy and the pre-exponential factor, which describe the dynamics of the decomposition reaction. acs.org

Studies on various hexabromoplatinate(IV) salts illustrate this application. For instance, the thermal analysis of the binary complex salt chloropentamminerhodium(III) hexabromoplatinate(IV), [Rh(NH₃)₅Cl][PtBr₆], in a helium atmosphere shows a multi-stage decomposition process that begins at 345°C and completes around 780–800°C. idsi.md Similarly, thermogravimetric analysis of [Ir(NH₃)₅Cl][PtBr₆] in a helium flow indicates that it decomposes in a temperature range of 330–530°C. researchgate.net

The data below, derived from thermal analysis studies, summarizes the decomposition characteristics of representative hexabromoplatinate(IV) salts.

| Compound | Decomposition Temperature Range (°C) | Atmosphere | Final Products | Source |

|---|---|---|---|---|

| [Rh(NH₃)₅Cl][PtBr₆] | 345 - 800 | Helium | Metallic Pt, RhBr₃, and solid solutions | idsi.md |

| [Ir(NH₃)₅Cl][PtBr₆] | 330 - 530 | Helium | Not specified in source | researchgate.net |

| Ammonium (B1175870) hexabromoplatinate(IV) | Starts at 145 | Not specified | Not specified | fishersci.fi |

The thermal stability and degradation pathway of hexabromoplatinate(IV) salts are significantly affected by the nature of the counter-ion (cation) and the composition of the surrounding atmosphere.

The counter-ion plays a major role in the thermal stability of ionic compounds. researchgate.netmsstate.edu This principle is observed in hexabromoplatinate(IV) salts. The decomposition temperature of [Ir(NH₃)₅Cl][PtBr₆] (330–530°C) differs from that of [Rh(NH₃)₅Cl][PtBr₆] (345–800°C), highlighting the influence of the iridium versus rhodium complex cation. idsi.mdresearchgate.net The decomposition of ammonium hexabromoplatinate(IV) begins at a much lower temperature of 145°C, demonstrating the substantial impact of a simple ammonium cation compared to a more complex metal ammine cation. fishersci.fi

The surrounding environment is another critical factor. The thermal decomposition of [Rh(NH₃)₅Cl][PtBr₆] in an inert helium atmosphere proceeds via the formation of metallic platinum and rhodium(III) bromide, eventually resulting in a mixture of solid solutions. idsi.md In contrast, when the same compound is decomposed in a reducing hydrogen atmosphere, the final product is a well-crystallized Rh₀.₅Pt₀.₅ solid solution. idsi.md This indicates that the gaseous environment can direct the reaction pathway toward different final products. Similarly, studies on chloroplatinic acid (H₂PtCl₆) on different supports show that the decomposition behavior is influenced by the support material (e.g., silica (B1680970) vs. alumina), with the support surface affecting processes like aggregation and re-oxidation of the platinum species. researchgate.net

Photostability and Degradation Mechanisms in Solution Phase

The hexabromoplatinate(IV) ion, [PtBr₆]²⁻, the anionic component of bromoplatinic acid, is photochemically active in solution. Upon absorption of ultraviolet or visible light, it can undergo decomposition and ligand exchange reactions.

The primary photochemical reaction for the [PtBr₆]²⁻ ion in aqueous solution is photoaquation, where a bromide ligand is substituted by a water molecule. researchgate.netresearchgate.netnsc.ru This process is initiated by the excitation of the complex by light absorption. researchgate.net

PtBr₆²⁻ + hν → [PtBr₅(H₂O)]⁻ + Br⁻

Research has shown that this photoaquation reaction occurs upon excitation into both the d-d and the electron-transfer bands of the complex. researchgate.netresearchgate.net A key finding is that the quantum yield for the first stage of this photoaquation is approximately 0.4 and is notably independent of the irradiation wavelength used (e.g., 313, 365, 433, and 530 mμ). researchgate.netresearchgate.net This suggests that regardless of the initial excited state reached, the complex efficiently relaxes to a common reactive state that leads to aquation. The formation of the aquated product, [PtBr₅(H₂O)]⁻, is a very fast process, occurring in less than 100 nanoseconds. idsi.md Subsequent photoaquation can occur, leading to further ligand loss, such as the formation of PtBr₄(H₂O)₂. idsi.md

The pH of the solution is also a factor. In strongly acidic solutions, the quantum yield for the photolysis of [PtBr₆]²⁻ has been reported to be as high as 0.6. researchgate.net The primary photochemical act is proposed to be the heterolytic fission (uneven bond breaking) of a platinum-bromine bond. researchgate.netresearchgate.net

| Reaction | Conditions | Quantum Yield (Φ) | Irradiation Wavelengths (nm) | Source |

|---|---|---|---|---|

| Photoaquation (1st stage) | Aqueous solution | ~0.4 | 313, 365, 433, 530 | researchgate.netresearchgate.net |

| Photoaquation (1st stage) | Unbuffered aqueous solution | 0.39 | Not specified | researchgate.net |

| Photoaquation (1st stage) | pH 6.86 buffer | 0.29 | Not specified | researchgate.net |

| Photolysis | 1 M HClO₄ (acidic) | 0.6 | Not specified | researchgate.net |

Quenching refers to any process that decreases the intensity of fluorescence or, more broadly, deactivates an excited state. msstate.edu In the context of [PtBr₆]²⁻ photochemistry, quenching studies reveal alternative de-excitation pathways and the influence of other species in solution.

The presence of free bromide ions (Br⁻) in the solution can significantly influence the photochemical outcome. It has been observed that adding free bromide anions decreases the quantum yield of photoaquation. researchgate.net This quenching effect occurs because the bromide ions provide an alternative reaction pathway. Laser flash photolysis studies have shown that in the presence of Br⁻, irradiation of [PtBr₆]²⁻ leads to the formation of the dibromide radical anion (Br₂•⁻). idsi.mdnsc.ru

This radical is formed through a two-step process:

An outer-sphere electron transfer from a free bromide ion to the light-excited platinum complex, forming a bromine atom (Br•). researchgate.net [PtBr₆]²⁻* + Br⁻ → [PtBr₆]³⁻ + Br•

The resulting bromine atom rapidly reacts with another bromide ion to form the radical anion. idsi.md Br• + Br⁻ → Br₂•⁻

The Br₂•⁻ radical anion has a characteristic absorption spectrum and can be detected transiently. nsc.ru It is not stable and decays through reactions, including one with the initial [PtBr₆]²⁻ complex, which in turn generates a transient pentavalent platinum species, [PtBr₆]⁻. idsi.mdnsc.ru This entire sequence, involving electron transfer and radical formation, competes with the direct photoaquation pathway, effectively quenching the ligand loss reaction. researchgate.net

Advanced Analytical Methodologies in Bromoplatinic Acid Research

Quantitative Spectroscopic and Gravimetric Techniques

The precise quantification of bromoplatinic acid and its constituent elements is fundamental in research and industrial applications. A combination of spectroscopic and gravimetric methods is often employed to ensure accuracy.

Determination of Platinum and Halide Content in Research Samples

Gravimetric analysis remains a primary and highly accurate method for determining the platinum content in this compound. This classical technique typically involves the precipitation of platinum from a solution. For instance, platinum can be precipitated quantitatively from tetravalent platinum bromide solutions using reagents like dimethylphenylbenzylammonium chloride. cdnsciencepub.com The resulting precipitate, a stable ammonium-type salt, can be dried and weighed to determine the platinum content with a high degree of precision. cdnsciencepub.com Historically, platinum was often determined by precipitating it as a metal, a method that, while accurate, has disadvantages associated with the weighing form. cdnsciencepub.comcore.ac.uk For the determination of halide content, particularly bromide, ion chromatography is a powerful technique that offers speed and accuracy compared to traditional wet chemical methods. thermofisher.comacs.org It allows for the separation and quantification of individual halides, which is crucial when dealing with mixed halide complexes of platinum. thermofisher.comresearchgate.net Combustion Ion Chromatography (CIC) is another advanced method that can simultaneously determine individual halogens (fluorine, chlorine, bromine, and iodine) and sulfur in various sample matrices. chromatographyonline.com

Spectrophotometric Methods for Concentration Monitoring